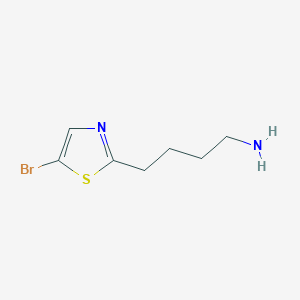
4-(5-Bromothiazol-2-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromothiazol-2-yl)butan-1-amine is a halogenated thiazole compound with the molecular formula C7H11BrN2S and a molecular weight of 235.14 g/mol . This compound is characterized by the presence of a bromine atom attached to the thiazole ring, which is further connected to a butan-1-amine chain. The unique structure of this compound makes it a valuable tool in various scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 4-(5-Bromothiazol-2-yl)butan-1-amine typically involves the reaction of 5-bromothiazole with butan-1-amine under specific conditions. One common method involves the use of a Schiff base ligand, which is synthesized using salicylaldehyde and 5-(4-bromophenyl)thiazol-2-amine . The reaction conditions often include traditional and microwave-assisted procedures to enhance efficiency and yield. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
4-(5-Bromothiazol-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Condensation: This compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Applications De Recherche Scientifique
4-(5-Bromothiazol-2-yl)butan-1-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(5-Bromothiazol-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom in the thiazole ring plays a crucial role in its biological activity, allowing it to bind to bacterial enzymes and inhibit their function. This inhibition disrupts essential cellular processes, leading to the death of bacterial cells .
Comparaison Avec Des Composés Similaires
4-(5-Bromothiazol-2-yl)butan-1-amine can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
5-Bromothiazole: A precursor in the synthesis of various thiazole-based compounds.
Thiazole-4-carboxylate Schiff bases: These compounds exhibit significant antibacterial and antifungal potential.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the thiazole ring and the butan-1-amine chain, making it a versatile compound for diverse applications.
Propriétés
Formule moléculaire |
C7H11BrN2S |
|---|---|
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
4-(5-bromo-1,3-thiazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C7H11BrN2S/c8-6-5-10-7(11-6)3-1-2-4-9/h5H,1-4,9H2 |
Clé InChI |
MOKXRBPWYGSVOM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)CCCCN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


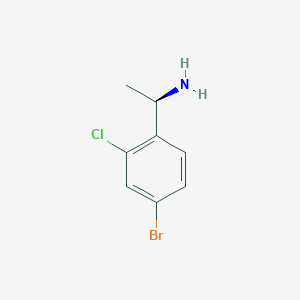
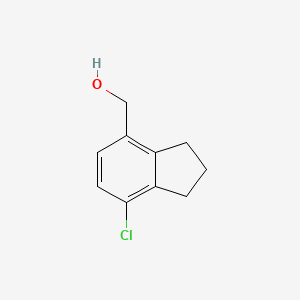
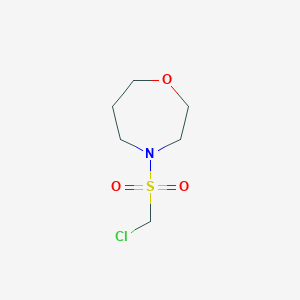
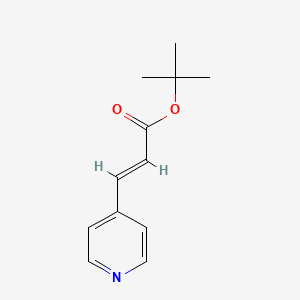
![1-[3-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13558060.png)
![rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans](/img/structure/B13558065.png)
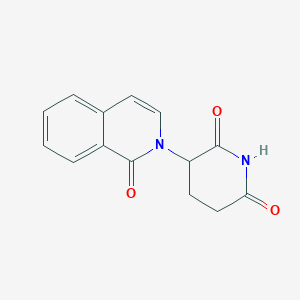
![4-[(2,3,6-Trifluorophenyl)methoxy]benzoicacid](/img/structure/B13558086.png)
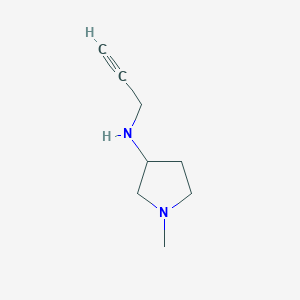
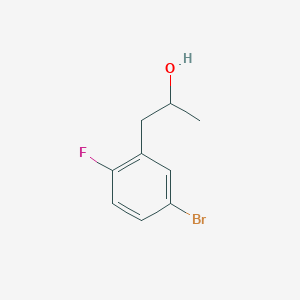
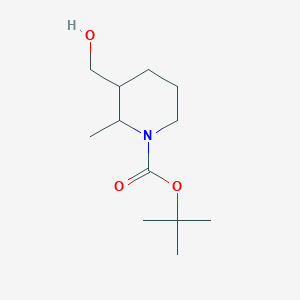
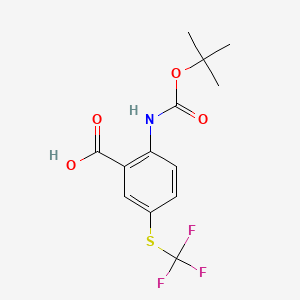
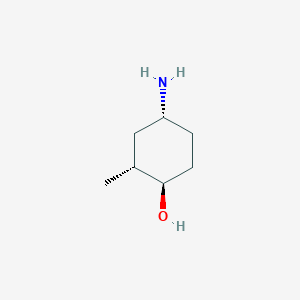
![3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13558126.png)
